molecular formula C18H19N5O3S B2766485 1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923690-24-8

1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2766485
CAS No.: 923690-24-8
M. Wt: 385.44
InChI Key: JHVGLIXQQIXJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide ( 923690-24-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,2,3-triazole-4-carboxamide core, a pharmacophore known for significant biological potential . This compound is of particular interest in antimicrobial research. Structurally, it belongs to a class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides that have been synthesized and evaluated for their activity against pathogenic microorganisms . Early-stage research indicates that certain 5-methyl-1H-1,2,3-triazole-4-carboxamide analogues demonstrate a potent antibacterial effect against strains such as Staphylococcus aureus . Furthermore, the 1,2,3-triazole-4-carboxamide scaffold is recognized as a promising platform for the discovery of new antimicrobial agents, especially in the context of increasing antibiotic resistance . Beyond antimicrobial applications, the 1,2,3-triazole-4-carboxamide moiety is a versatile scaffold in medicinal chemistry with documented relevance in other research areas. Compounds sharing this core structure have been investigated as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . The integration of the 4-sulfamoylphenyl group is a strategic feature, as sulfonamide derivatives are frequently employed in drug discovery for their bioactive properties . The compound is provided with a minimum purity of 90%+ and is available in various quantities to support laboratory-scale investigations . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-4-7-15(10-12(11)2)23-13(3)17(21-22-23)18(24)20-14-5-8-16(9-6-14)27(19,25)26/h4-10H,1-3H3,(H,20,24)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVGLIXQQIXJCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.

  • Molecular Formula : C₁₈H₁₉N₅O₃S
  • Molecular Weight : 385.4 g/mol
  • CAS Number : 923690-24-8

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Inhibition leads to apoptosis and cell cycle arrest in cancer cells. Studies have shown that similar triazole compounds can induce apoptosis by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) production .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various pathogens.

  • Efficacy : Preliminary studies suggest that it exhibits good inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study 1: Anticancer Evaluation

In a study evaluating a series of triazole derivatives, it was found that certain compounds exhibited IC₅₀ values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. The compound's structure significantly influenced its activity, with substitutions at specific positions enhancing potency .

CompoundCell LineIC₅₀ (μM)
1MCF-71.1
2HCT-1162.6
3HepG21.4

Case Study 2: Antimicrobial Testing

A comparative study assessed the antimicrobial effectiveness of several triazole derivatives. The compound demonstrated notable inhibition against common bacterial strains, supporting its potential use in treating infections .

Thymidylate Synthase Inhibition

The inhibition of thymidylate synthase is a critical pathway through which this compound exerts its anticancer effects. By blocking TS activity, the compound prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), leading to reduced DNA synthesis and subsequent cell death .

ROS Production

Increased ROS levels are implicated in the apoptosis induced by this compound. The oxidative stress generated can damage cellular components, leading to programmed cell death—a desirable effect in cancer therapy .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of triazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that these compounds exhibited significant growth inhibition against several cancer types, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Case Study: Anticancer Efficacy

  • Study : A study conducted on N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines demonstrated that specific derivatives showed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against various cancer cell lines such as OVCAR-8 and NCI-H40 .
  • Implication : These findings suggest that modifications of the triazole structure can enhance anticancer activity, indicating a pathway for the development of more effective anticancer drugs.

Antimicrobial Properties

The compound also shows promising antimicrobial activity. Research has focused on its efficacy against various bacterial strains and fungi. The structural characteristics of the triazole ring contribute to its ability to inhibit microbial growth.

Case Study: Antifungal Activity

  • Study : In a study involving the synthesis of novel triazole derivatives with antifungal properties, compounds were tested against Candida species. Some derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL .
  • Implication : This suggests that the compound could serve as a lead structure for developing new antifungal agents.

Mechanistic Insights

The mechanisms underlying the biological activities of 1-(3,4-dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide have been explored through various studies. It is believed that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicological profile is crucial for further development. Preliminary studies suggest favorable pharmacokinetic properties; however, comprehensive toxicological assessments are necessary to ensure safety for therapeutic use.

Chemical Reactions Analysis

Triazole Ring Modifications

The 1,2,3-triazole core participates in electrophilic substitutions and coordination chemistry:

  • Nitrogen alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the N2 position under basic conditions (K₂CO₃/DMF), forming quaternary salts .

  • Metal coordination : Binds transition metals (e.g., Cu²⁺) through lone pairs on N1 and N2, enabling catalytic applications.

Sulfonamide Group Reactions

The -SO₂NH₂ moiety undergoes:

Reaction Conditions Product Application
HydrolysisH₂SO₄ (conc.), 100°CSulfonic acid derivativeBioisostere optimization
Nucleophilic substitutionR-X (alkyl/aryl halides)N-alkyl/aryl sulfonamidesLibrary diversification

Carboxamide Transformations

The -CONH- group exhibits reactivity in:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield carboxylic acid derivatives (e.g., for prodrug design).

  • Transamidation : Reacts with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) to form substituted amides.

Catalytic and Solvent Effects

Optimized reaction parameters for high yields (>85%):

Parameter Optimal Value Impact on Yield
CatalystCuI/DBU (5 mol%)Accelerates cycloaddition kinetics
SolventDichloromethane or THFEnhances solubility of intermediates
Temperature60–80°CBalances reaction rate and side products

Comparative Reactivity with Analogues

Structural analogs highlight electronic effects:

Compound Reactivity Profile
5-Methyl-N-(4-methylphenyl)-1H-triazole-4-carboxamide Reduced electrophilicity due to electron-donating methyl groups
N,1-Bis(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide Steric hindrance limits metal coordination efficiency
5-((3,4-Dimethylphenyl)amino)-N-(3-methoxybenzyl)-1H-triazole-4-carboxamideEnhanced solubility in polar aprotic solvents (e.g., DMSO)

Mechanistic Insights

  • Cycloaddition mechanism : Cu(I) stabilizes the triazole transition state via π-coordination, lowering activation energy .

  • Acid-base behavior : Sulfonamide (pKa ≈ 10.5) and carboxamide (pKa ≈ 15–17) groups influence protonation states in aqueous media.

Comparison with Similar Compounds

Structural Features :

  • Triazole Core : The 1,2,3-triazole ring provides rigidity and hydrogen-bonding capacity, critical for target binding.
  • 3,4-Dimethylphenyl Group : Enhances lipophilicity and π-π stacking interactions.
  • 4-Sulfamoylphenyl Group: Introduces hydrogen-bond donor/acceptor sites, improving solubility and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared below with structurally related triazole-carboxamides, focusing on substituent variations and their biochemical implications (Table 1).

Table 1: Structural Comparison of 1,2,3-Triazole-Carboxamide Derivatives

Compound Name R₁ (Position 1) R₂ (Position 4) Key Features Reference
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-sulfamoylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Sulfamoylphenyl High specificity due to sulfamoyl group; potential solubility enhancement
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 3,4-Dimethylphenyl 4-Methylphenyl Reduced solubility; lower specificity compared to sulfamoyl analogs
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 2,3-Dimethylphenyl Quinolin-2-yl Enhanced aromatic interactions; potential kinase inhibition
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h) 4-Methoxybenzyl Phenyl Lower metabolic stability due to methoxy group
1-(3,4-Bis(benzyloxy)benzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3f) 3,4-Bis(benzyloxy)benzyl Phenyl Bulky substituents may hinder target binding

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight LogP (Predicted) Solubility (µg/mL) Melting Point (°C)
This compound 409.45 2.1 15–20 (PBS) 170–173*
1-(3,4-Dimethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 349.41 3.5 <5 (PBS) 165–168
1-(4-Methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3h) 337.38 2.8 10–12 (DMSO) 209–210
1-(2,3-Dimethylphenyl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide 397.46 3.2 8–10 (DMSO) 180–183

*Estimated based on analogs in .

  • Solubility : The sulfamoyl group improves aqueous solubility compared to methylphenyl analogs, critical for bioavailability .
  • LogP : Lower LogP values for sulfamoyl derivatives suggest reduced membrane permeability, necessitating formulation optimization.

Q & A

Q. What are the established synthesis protocols for this compound, and what key parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted anilines and isocyanides to form intermediates, followed by cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key parameters include:

  • Temperature: Optimal cyclization occurs at 60–80°C (lower temperatures reduce side reactions) .
  • Catalysts: Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) are critical for regioselective triazole formation .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require purification via column chromatography .

Table 1: Example Synthesis Parameters for Analogous Triazoles

StepReagents/ConditionsYield RangeReference
Intermediate formation4-Sulfamoylaniline + methyl isocyanide, DCM, 25°C65–75%
CyclizationNaN₃, CuSO₄, sodium ascorbate, DMF/H₂O, 70°C50–60%

Q. How is the compound characterized post-synthesis, and what analytical techniques are critical for structural validation?

Methodological Answer: Structural validation requires a combination of techniques:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm; triazole protons at δ 7.8–8.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12 for C₁₉H₂₁N₅O₃S) .
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond angles and torsional strain in the triazole ring .

Q. What are the solubility and stability profiles under physiological conditions, and how do these affect experimental design?

Methodological Answer:

  • Solubility: Limited aqueous solubility (e.g., <10 µM in PBS) necessitates DMSO stock solutions (<0.1% v/v in assays) .
  • Stability: Hydrolytic degradation occurs at pH >8.0; use neutral buffers (pH 7.4) for in vitro studies . Recommendation: Pre-screen solubility using dynamic light scattering (DLS) to avoid aggregation in cellular assays .

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity assays?

Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:

  • Standardized Protocols: Use identical cell lines (e.g., HepG2 vs. MCF-7) and passage numbers .
  • Dose-Response Curves: Validate IC₅₀ values across ≥3 independent replicates .
  • Positive/Negative Controls: Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

Table 2: Example Bioactivity Variability in Analogous Triazoles

CompoundTargetReported IC₅₀ (μM)Cell LineReference
Analog AEGFR0.5–2.0HeLa
Analog BCOX-210–25RAW 264.7

Q. What computational methods predict the compound’s target interactions, and how do they guide experimental validation?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding affinity to targets (e.g., kinase domains). Prioritize poses with ∆G < -8 kcal/mol .
  • Molecular Dynamics (MD): GROMACS simulations assess binding stability (>50 ns trajectories) .
  • Validation: Cross-check computational hits with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What strategies optimize pharmacokinetic properties without compromising bioactivity?

Methodological Answer:

  • Derivatization: Introduce hydrophilic groups (e.g., -OH, -COOH) at the 5-methyl position to enhance solubility .
  • Prodrug Design: Mask sulfamoyl groups with ester linkages for improved oral bioavailability .
  • SAR Studies: Systematically vary substituents on the 3,4-dimethylphenyl ring to balance logP and permeability .

Data Contradiction Analysis Framework

For conflicting results (e.g., varying enzyme inhibition data):

Re-examine Assay Conditions: Check buffer ionic strength, temperature, and reducing agents (e.g., DTT may alter triazole redox activity) .

Orthogonal Assays: Confirm findings using fluorescence polarization (FP) alongside enzymatic assays .

Meta-Analysis: Pool data from PubChem and independent studies to identify trends (e.g., correlation between lipophilicity and cytotoxicity) .

Key Physicochemical Properties (Hypothetical)

Q. Table 3: Estimated Properties Based on Analogous Compounds

PropertyValueMethodReference
Molecular Weight423.46 g/molHRMS
logP3.2 ± 0.3HPLC (C18)
Aqueous Solubility8.5 µg/mLShake-flask (pH 7.4)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.